Cas no 2137559-07-8 (Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-)

Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-, is a heterocyclic compound featuring a pyridine core substituted with a 3-methyl-1,2,4-thiadiazole moiety and a nitro group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The nitro group enhances reactivity for further functionalization, while the thiadiazole ring contributes to biological activity. Its well-defined synthesis route ensures high purity and consistency, critical for applications in drug discovery and material science. The compound's stability under standard conditions allows for versatile handling and storage, supporting its use as a key intermediate in specialized organic synthesis.
Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro- structure
2137559-07-8 structure
商品名:Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-
CAS番号:2137559-07-8
MF:C8H6N4O2S
メガワット:222.22383928299
CID:5278471

Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro- 化学的及び物理的性質

名前と識別子

    • Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-
    • インチ: 1S/C8H6N4O2S/c1-5-10-8(15-11-5)6-2-3-7(9-4-6)12(13)14/h2-4H,1H3
    • InChIKey: DSCHXIHXMBBVNN-UHFFFAOYSA-N
    • ほほえんだ: C1([N+]([O-])=O)=NC=C(C2SN=C(C)N=2)C=C1

Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-692146-1.0g
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine
2137559-07-8
1g
$0.0 2023-06-07
Enamine
EN300-692146-0.5g
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine
2137559-07-8
0.5g
$1247.0 2023-03-10
Enamine
EN300-692146-0.1g
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine
2137559-07-8
0.1g
$1144.0 2023-03-10
Enamine
EN300-692146-5.0g
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine
2137559-07-8
5.0g
$3770.0 2023-03-10
Enamine
EN300-692146-0.05g
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine
2137559-07-8
0.05g
$1091.0 2023-03-10
Enamine
EN300-692146-10.0g
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine
2137559-07-8
10.0g
$5590.0 2023-03-10
Enamine
EN300-692146-2.5g
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine
2137559-07-8
2.5g
$2548.0 2023-03-10
Enamine
EN300-692146-0.25g
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine
2137559-07-8
0.25g
$1196.0 2023-03-10

Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro- 関連文献

Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-に関する追加情報

Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro- (CAS No. 2137559-07-8)

Pyridine, a six-membered aromatic heterocyclic compound with one nitrogen atom in its ring structure, has been a cornerstone in organic chemistry due to its versatility and reactivity. The compound in question, Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-, is a derivative of pyridine with specific substituents that confer unique chemical properties. Its CAS registry number is 2137559-07-8, which uniquely identifies it in chemical databases worldwide.

The structure of this compound comprises a pyridine ring substituted at the 2-position with a nitro group (-NO₂) and at the 5-position with a 3-methyl-1,2,4-thiadiazole moiety. The thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The presence of the nitro group introduces strong electron-withdrawing effects, significantly influencing the electronic properties of the molecule. This makes it an interesting candidate for various applications in synthetic chemistry and materials science.

Recent studies have highlighted the potential of such pyridine derivatives in the development of novel materials with tailored electronic properties. For instance, the electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attacks. This characteristic has been exploited in designing efficient catalysts for organic transformations. Additionally, the thiadiazole moiety contributes to the molecule's stability and may impart fluorescence properties under certain conditions.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution and condensation reactions. The introduction of the nitro group typically involves nitration of pyridine derivatives using mixed acid systems (HNO₃/H₂SO₄). The thiadiazole ring can be synthesized through cyclization reactions involving appropriate thioamide precursors or by reacting thioamides with nitriles under specific conditions.

The application of this compound extends into various fields. In pharmaceutical chemistry, such derivatives are being explored for their potential as kinase inhibitors or anti-inflammatory agents due to their ability to interact with biological targets through hydrogen bonding and π–π interactions. Furthermore, in material science, these compounds are being investigated as building blocks for constructing advanced functional materials such as conductive polymers or metal-organic frameworks (MOFs).

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the nitro group significantly alters the HOMO-LUMO gap of the molecule, enhancing its reactivity towards electrophilic substitution reactions. Such insights are invaluable for designing more efficient synthetic routes and predicting reactivity trends in related compounds.

In conclusion, Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-, with CAS No. 2137559-07-8, represents an intriguing example of how functional groups can be strategically introduced into aromatic systems to create molecules with unique chemical properties. Its potential applications span across pharmaceuticals, materials science, and catalysis. As research continues to uncover new aspects of its chemistry and functionality, this compound is poised to play an increasingly important role in modern chemical science.

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